Bzl-D-val-ome hcl
CAS No.:
Cat. No.: VC13370574
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | methyl (2R)-2-(benzylamino)-3-methylbutanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | LFUIOAXMANYSCA-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1 |
| SMILES | CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties of Bzl-D-Val-Ome HCl
Molecular Architecture
Bzl-D-Val-Ome HCl is a derivative of D-valine, where the amino group is benzylated, and the carboxyl group is esterified as a methyl ester. The hydrochloride salt enhances its stability and solubility in polar solvents. The IUPAC name, methyl (2R)-2-(benzylamino)-3-methylbutanoate, reflects its stereochemistry at the second carbon (R-configuration) and the substitution pattern. The compound’s isomeric SMILES string, CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1, confirms the spatial arrangement of functional groups.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | Methyl (2R)-2-(benzylamino)-3-methylbutanoate |
| InChI Key | LFUIOAXMANYSCA-GFCCVEGCSA-N |
| Optical Rotation () | (1% in MeOH) |
Synthesis and Purification
Synthetic Pathway
The synthesis of Bzl-D-Val-Ome HCl involves a three-step sequence:
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Esterification of D-Valine: D-valine is treated with methanol under acidic conditions to yield D-valine methyl ester.
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Benzylation: The amino group of the esterified valine is protected via benzylation using benzyl chloride or bromide in the presence of a base such as triethylamine.
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Hydrochloride Formation: The free base is converted to its hydrochloride salt by reaction with hydrochloric acid, yielding a crystalline product suitable for storage and further reactions.
Purification Techniques
Post-synthesis purification employs partition chromatography using solvents like n-butanol, which separates the product from unreacted precursors . The compound’s hydrophilicity allows efficient partitioning between aqueous and organic phases, with n-butanol serving as the preferred solvent due to its miscibility profile . Final crystallization is achieved using diethyl ether or ethyl acetate, ensuring high purity (>95%).
Applications in Scientific Research
Peptide Synthesis
Bzl-D-Val-Ome HCl is a cornerstone in solid-phase peptide synthesis (SPPS). Its benzyl group acts as a temporary protecting group for the amine, while the methyl ester stabilizes the carboxyl moiety during coupling reactions. For instance, it has been utilized in the synthesis of luteinizing hormone-releasing hormone (LH-RH) derivatives, where stereochemical integrity is paramount .
Pharmaceutical Development
The compound’s chiral center and modular structure make it a precursor for enzyme inhibitors and receptor modulators. In drug discovery, it facilitates the design of molecules targeting proteases and G protein-coupled receptors (GPCRs) . For example, its incorporation into peptidomimetics enhances metabolic stability compared to natural peptides.
Chiral Resolution
Bzl-D-Val-Ome HCl is instrumental in resolving racemic mixtures via diastereomeric salt formation. Its D-configuration enables selective crystallization of enantiomers, a process critical for producing optically pure pharmaceuticals such as antihypertensive agents .
Drug Delivery Systems
The methyl ester group in Bzl-D-Val-Ome HCl can be hydrolyzed in vivo to enhance the bioavailability of prodrugs. This property is exploited in formulations requiring controlled release, such as anticancer agents targeting tumor microenvironments .
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): -NMR spectra confirm the benzyl proton resonances at 7.2–7.4 ppm and the methyl ester singlet at 3.6 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 221.29.
Chromatographic Analysis
Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile-water mobile phase is employed to assess purity. The compound exhibits a retention time of 12.3 minutes under gradient elution.
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